molecular formula C8H9ClFNO B13317663 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol

Cat. No.: B13317663
M. Wt: 189.61 g/mol
InChI Key: MJUPJVGXVPDJCO-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9ClFNO It is a derivative of phenylethanol and contains both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol typically involves the reaction of 2-chloro-4-fluoroacetophenone with ammonia or an amine under reductive conditions. One common method is the reductive amination of 2-chloro-4-fluoroacetophenone using sodium borohydride (NaBH4) as the reducing agent. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 2-chloro-4-fluoroacetophenone.

    Reduction: Formation of 2-amino-1-(2-chloro-4-fluorophenyl)ethane.

    Substitution: Formation of derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. Studies have shown that this compound can inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and phosphatidylinositol 3-kinase. Additionally, it has been found to modulate the expression of genes involved in inflammation and oxidative stress, contributing to its neuroprotective effects.

Comparison with Similar Compounds

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol can be compared with other similar compounds, such as:

    2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-ol: Similar structure but with the fluorine atom in a different position.

    2-Amino-1-(2-chloro-4-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a fluorine atom.

    2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol: Contains an additional chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

2-amino-1-(2-chloro-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8,12H,4,11H2

InChI Key

MJUPJVGXVPDJCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CN)O

Origin of Product

United States

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